

An In-depth Technical Guide to 1-(Chloromethyl)-2-phenoxybenzene

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-(Chloromethyl)-2-phenoxybenzene

Cat. No.: B7777266

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Chloromethyl)-2-phenoxybenzene, also known by its synonym 2-phenoxybenzyl chloride, is a substituted aromatic compound with the CAS number 5888-53-9.^{[1][2]} Its chemical structure, featuring a reactive chloromethyl group ortho to a phenoxy substituent on a benzene ring, makes it a molecule of significant interest in synthetic organic chemistry. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, reactivity, and potential applications, with a particular focus on its relevance to the field of drug discovery and development. The strategic placement of the phenoxy and chloromethyl groups offers a unique combination of steric and electronic properties, making it a versatile building block for more complex molecular architectures.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of **1-(Chloromethyl)-2-phenoxybenzene** is fundamental for its effective use in research and development. These properties dictate its handling, storage, and reactivity in various chemical transformations.

Property	Value	Source
CAS Number	5888-53-9	[1] [2]
Molecular Formula	C13H11ClO	[1]
Molecular Weight	218.68 g/mol	[1]
Boiling Point	172 °C at 16 mmHg	[1] [3]
Density	1.18 g/cm³	[1] [3]
Refractive Index	1.5890 to 1.5930	[1] [3]
Synonyms	2-Phenoxybenzyl Chloride, 2-(Chloromethyl)diphenyl Ether, Benzene, 1-(chloromethyl)-2-phenoxy-	[1]

Synthesis and Mechanistic Considerations

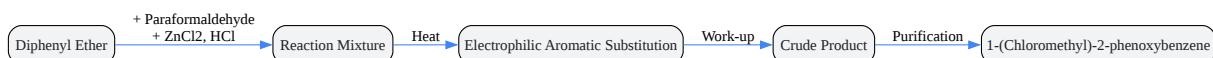
The synthesis of **1-(Chloromethyl)-2-phenoxybenzene** typically involves the chloromethylation of diphenyl ether. While specific, detailed protocols for this exact molecule are not readily available in the public domain, the general mechanism for chloromethylation of aromatic compounds can be instructive. This reaction usually proceeds via an electrophilic aromatic substitution, where a source of formaldehyde and hydrogen chloride, often in the presence of a Lewis acid catalyst like zinc chloride, generates a chloromethyl electrophile.

A plausible synthetic approach, adapted from general chloromethylation procedures, is outlined below. It is crucial to note that this is a representative protocol and would require optimization for specific laboratory conditions.

Illustrative Synthetic Protocol: Chloromethylation of Diphenyl Ether

Materials:

- Diphenyl ether
- Paraformaldehyde


- Anhydrous Zinc Chloride ($ZnCl_2$)
- Concentrated Hydrochloric Acid (HCl)
- Anhydrous solvent (e.g., dichloromethane or carbon tetrachloride)
- Sodium bicarbonate solution
- Anhydrous sodium sulfate
- Standard laboratory glassware and safety equipment

Step-by-Step Methodology:

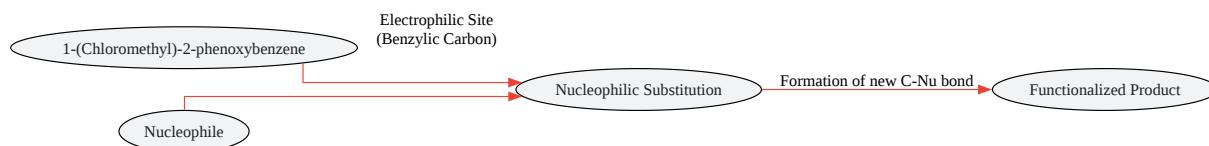
- Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a gas inlet for an inert atmosphere (e.g., nitrogen).
- Reagent Addition: Charge the flask with diphenyl ether and the anhydrous solvent. To this solution, add paraformaldehyde and anhydrous zinc chloride.
- Reaction Initiation: While stirring, bubble hydrogen chloride gas through the mixture or add concentrated hydrochloric acid dropwise.
- Reaction Monitoring: Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and monitor the progress by thin-layer chromatography (TLC).
- Work-up: Upon completion, cool the reaction mixture to room temperature and carefully quench with cold water.
- Extraction: Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with water, a dilute sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
- Purification: Purify the crude **1-(chloromethyl)-2-phenoxybenzene** by vacuum distillation or column chromatography on silica gel.

Causality in Experimental Choices:

- **Inert Atmosphere:** The use of an inert atmosphere is crucial to prevent the reaction of the Lewis acid catalyst with atmospheric moisture, which would deactivate it.
- **Lewis Acid Catalyst:** Zinc chloride is a common Lewis acid for this transformation, as it polarizes the C=O bond of formaldehyde, facilitating the formation of the electrophilic species.
- **Acidic Conditions:** The presence of a strong acid like HCl is necessary to protonate the formaldehyde-Lewis acid complex, leading to the formation of the highly reactive chloromethyl cation or its equivalent.
- **Aqueous Work-up:** The aqueous work-up is designed to remove the water-soluble byproducts and the catalyst. The sodium bicarbonate wash is essential to neutralize the acid, preventing potential degradation of the product during concentration.

[Click to download full resolution via product page](#)

Caption: Illustrative workflow for the synthesis of **1-(Chloromethyl)-2-phenoxybenzene**.


Reactivity and Applications in Drug Development

The primary site of reactivity in **1-(Chloromethyl)-2-phenoxybenzene** is the benzylic chloride. The chloromethyl group is an excellent electrophile, readily participating in nucleophilic substitution reactions. This reactivity is the cornerstone of its utility as a building block in the synthesis of more complex molecules, including potential pharmaceutical agents.

The phenoxy group at the ortho position can exert both steric and electronic influences on the reactivity of the chloromethyl group. Electronically, the oxygen atom can donate electron density to the aromatic ring through resonance, potentially stabilizing the transition state of a nucleophilic substitution reaction. Sterically, the bulky phenoxy group can hinder the approach of nucleophiles, which can be exploited to achieve regioselectivity in certain reactions.

While specific drugs derived directly from **1-(chloromethyl)-2-phenoxybenzene** are not prominently documented, its structural motif is present in various biologically active molecules. For instance, the related compound phenoxybenzamine is an alpha-adrenergic antagonist used to treat hypertension.[4][5] Although phenoxybenzamine has a different overall structure, the presence of a substituted benzyl group highlights the potential for this class of compounds to interact with biological targets.[6]

The utility of **1-(Chloromethyl)-2-phenoxybenzene** in drug development lies in its ability to act as a scaffold or an intermediate for the synthesis of compounds with desired pharmacological activities. For example, it can be used to introduce the 2-phenoxybenzyl moiety into a lead compound to modulate its properties, such as lipophilicity, metabolic stability, or binding affinity to a target protein.

[Click to download full resolution via product page](#)

Caption: Reactivity of **1-(Chloromethyl)-2-phenoxybenzene** in nucleophilic substitution.

Analytical Methodologies

Accurate and reliable analytical methods are essential for the characterization and quality control of **1-(Chloromethyl)-2-phenoxybenzene**. Given its chemical nature, chromatographic techniques coupled with mass spectrometry are well-suited for its analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds.

Illustrative GC-MS Protocol:

- Sample Preparation: Dissolve a known amount of the sample in a suitable volatile solvent, such as dichloromethane or hexane.
- Injection: Inject a small volume (e.g., 1 μ L) of the prepared sample into the GC injection port.
- Chromatographic Separation: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms) with a temperature gradient program to separate the components of the sample. An example temperature program could be: initial temperature of 60 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.
- Mass Spectrometric Detection: As the separated components elute from the GC column, they are ionized (typically by electron ionization) and the resulting ions are separated by their mass-to-charge ratio in the mass spectrometer.
- Data Analysis: Identify **1-(Chloromethyl)-2-phenoxybenzene** by its retention time and the fragmentation pattern in its mass spectrum.

High-Performance Liquid Chromatography (HPLC)

For less volatile derivatives or for monitoring reactions in solution, reverse-phase HPLC with UV detection is a suitable alternative.

Illustrative HPLC Protocol:

- Sample Preparation: Dissolve the sample in a solvent compatible with the mobile phase, such as acetonitrile or methanol.
- Chromatographic System: Use a C18 reverse-phase column.
- Mobile Phase: A gradient elution with a mixture of water and acetonitrile or methanol is typically used. For example, a linear gradient from 50% acetonitrile in water to 100% acetonitrile over 20 minutes.
- Detection: Monitor the elution of the compound using a UV detector, typically at a wavelength where the aromatic rings show strong absorbance (e.g., 254 nm).
- Quantification: Quantify the compound by comparing its peak area to a calibration curve generated from standards of known concentration.

Safety and Handling

1-(Chloromethyl)-2-phenoxybenzene is classified as a hazardous substance and must be handled with appropriate safety precautions.

- Hazards: It is corrosive and can cause severe skin burns and eye damage.[\[1\]](#) It may also be corrosive to metals.[\[1\]](#)
- Handling: Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[\[7\]](#)[\[8\]](#)
- Storage: Store in a tightly closed, corrosion-resistant container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.[\[1\]](#)[\[7\]](#)
- Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

1-(Chloromethyl)-2-phenoxybenzene is a valuable and reactive intermediate in organic synthesis. Its unique structural features make it a versatile building block for the construction of complex organic molecules with potential applications in drug discovery and materials science. A thorough understanding of its properties, synthesis, reactivity, and safe handling is paramount for its effective utilization in the laboratory. This guide provides a foundational understanding for researchers and scientists working with this compound, enabling them to explore its full potential in their research endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-(chloromethyl)-2-phenoxy-benzene price, buy 1-(chloromethyl)-2-phenoxy-benzene - chemicalbook [chemicalbook.com]

- 2. 1-(chloromethyl)-2-phenoxy-benzene | 5888-53-9 [chemicalbook.com]
- 3. 1-(chloromethyl)-2-phenoxy-benzene | 5888-53-9 [m.chemicalbook.com]
- 4. Phenoxybenzamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Phenoxybenzamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phenoxybenzamine | C18H22CINO | CID 4768 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 1-(Chloromethyl)-2-phenoxybenzene]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b7777266#1-chloromethyl-2-phenoxybenzene-cas-number-5888-53-9>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com